REACTION_CXSMILES
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[NH2:1][C:2]1[C:3](=[O:14])[NH:4][C:5](=[O:13])[N:6]([CH2:9][CH:10]([CH3:12])[CH3:11])[C:7]=1[NH2:8].[CH:15](O)=O>>[CH3:12][CH:10]([CH3:11])[CH2:9][N:6]1[C:7]2[N:8]=[CH:15][NH:1][C:2]=2[C:3](=[O:14])[NH:4][C:5]1=[O:13]
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Name
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Quantity
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24.2 g
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Type
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reactant
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Smiles
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NC=1C(NC(N(C1N)CC(C)C)=O)=O
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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C(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The hot solution was filtered
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Type
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ADDITION
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Details
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30 ml of chloroform was added
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Type
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ADDITION
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Details
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ether was then added slowly
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Type
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FILTRATION
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Details
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The received crystals were filtered off
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Type
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TEMPERATURE
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Details
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The amide (XVII) was refluxed in 50 ml of 2N NaOH for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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The crystals were filtered off
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Type
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CUSTOM
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Details
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recrystallized from ethanol
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Name
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Type
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|
Smiles
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CC(CN1C(NC(C=2NC=NC12)=O)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |